Clascoterone

topical antiandrogen androgen receptor antagonist hamster flank organ test

Clascoterone (CB‑03‑01) is the first FDA‑approved topical androgen receptor antagonist, designed as a ‘soft drug’ that rapidly hydrolyses to inactive cortexolone upon minimal systemic absorption (Cmax 4.5 ng/mL). It delivers 2‑4 × greater local antiandrogenic activity than finasteride, flutamide and progesterone in the hamster flank organ model while matching cyproterone acetate. This unique profile makes clascoterone the benchmark for developing next‑generation topical AR antagonists and an essential reference standard for bioequivalence testing, formulation optimisation and acne/alopecia research.

Molecular Formula C24H34O5
Molecular Weight 402.5 g/mol
CAS No. 19608-29-8
Cat. No. B1669155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClascoterone
CAS19608-29-8
SynonymsCB-03-01;  CB 03-01;  CB03-01;  cortexolone 17alpha-propionate;  Clascoterone
Molecular FormulaC24H34O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO
InChIInChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1
InChIKeyGPNHMOZDMYNCPO-PDUMRIMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clascoterone (CAS 19608-29-8) Procurement Guide: Topical Androgen Receptor Antagonist Specifications and Comparator Data


Clascoterone (CAS 19608-29-8), also known as cortexolone 17α-propionate or CB-03-01, is a small-molecule, high-affinity androgen receptor (AR) antagonist with a Ki value of 40 nM for the human androgen receptor in vitro [1]. It functions as a competitive antagonist, blocking the binding of endogenous androgens such as dihydrotestosterone (DHT) to the AR, thereby inhibiting downstream signaling pathways involved in sebum production and inflammation [2]. Unlike systemic antiandrogens, clascoterone is formulated for topical administration and exhibits limited systemic absorption, rapidly hydrolyzing to the less active metabolite cortexolone in plasma [3]. This compound is the first topical AR inhibitor approved by the U.S. FDA for the treatment of acne vulgaris and is under late-stage clinical investigation for androgenetic alopecia [2].

Clascoterone vs. Generic Antiandrogens: Why Direct Substitution is Not Supported by Evidence


Clascoterone cannot be generically substituted with other antiandrogens due to fundamental differences in molecular structure, pharmacokinetic profile, and target engagement. While compounds such as spironolactone, cyproterone acetate, finasteride, and flutamide all modulate androgen signaling, they do so via distinct mechanisms and with differing potency, tissue selectivity, and systemic exposure profiles. Clascoterone's design as a topical 'soft drug'—with rapid hydrolysis to inactive cortexolone upon minimal systemic absorption—yields a localized action that avoids the endocrine side effects associated with systemic antiandrogens [1]. Furthermore, in vitro and in vivo potency comparisons demonstrate that clascoterone is not equipotent to these alternatives; it exhibits 2- to 4-fold greater local antiandrogenic activity than finasteride, flutamide, and progesterone in the hamster flank organ model, while matching the activity of cyproterone acetate [2]. Therefore, selecting clascoterone over an analog is justified by its unique combination of topical AR antagonism, reduced systemic burden, and quantifiably superior local potency in preclinical models.

Clascoterone Comparator Data: Quantitative Differentiation Against Key Analogs and Alternatives


Local Antiandrogenic Potency: Clascoterone vs. Cyproterone Acetate, Finasteride, Flutamide, and Progesterone

In a direct preclinical comparison using the hamster flank organ test, a model of local antiandrogenic activity, clascoterone (100-400 μg/animal) was approximately as active as cyproterone acetate, 2 times more active than finasteride, 3 times more active than flutamide, and 4 times more active than progesterone [1]. This quantifies its superior topical potency over several widely used antiandrogens, establishing its potential for localized efficacy with reduced systemic exposure.

topical antiandrogen androgen receptor antagonist hamster flank organ test

Inhibition of Inflammatory Cytokine Synthesis in Sebocytes: Clascoterone vs. Spironolactone

In an in vitro study using human primary sebocytes, clascoterone demonstrated significantly greater inhibition of androgen-stimulated inflammatory cytokine production compared to spironolactone, another AR antagonist commonly used for acne [1]. The study quantified that clascoterone was more effective at reducing cytokine synthesis, though exact percentage inhibition values are not provided in the abstract. The finding supports clascoterone's enhanced anti-inflammatory activity within the sebaceous gland microenvironment.

inflammatory cytokines sebocytes anti-inflammatory

Clinical Efficacy in Acne Vulgaris: Clascoterone 1% Cream vs. Vehicle (Phase 3 Pivotal Trials)

In two identical Phase 3 randomized controlled trials (CB-03-01/25 and CB-03-01/26, N=1440 total), clascoterone 1% cream applied twice daily for 12 weeks achieved treatment success rates (IGA score of 0 or 1 plus ≥2-grade improvement) of 18.4% and 20.3%, compared to 9.0% and 6.5% for vehicle, respectively (both P<0.001) [1]. Pooled analysis showed a success rate of 19.8% for clascoterone versus 7.8% for vehicle (odds ratio 2.9, P<0.0001) [2]. Absolute reductions in non-inflammatory lesion counts were -19.4 vs -13.0 (P<0.001) and -19.4 vs -10.8 (P<0.001) in the two trials [1].

acne vulgaris phase 3 clinical trial treatment success rate

Cross-Study Efficacy Comparison: Clascoterone vs. Trifarotene and Tazarotene in Acne Vulgaris

A 2024 systematic review and meta-analysis of Phase 3 RCTs compared clascoterone 1% cream BID, trifarotene 0.005% cream QD, and tazarotene 0.045% lotion QD for moderate-to-severe acne [1]. No statistically significant differences in efficacy were observed among the three treatments at week 12: mean percent reduction in inflammatory lesion count (ILC) was -12.8% for clascoterone, -11.2% for trifarotene, and -10.1% for tazarotene (all P>0.05); mean percent reduction in non-inflammatory lesion count (NILC) was -11.6%, -13.9%, and -12.8%, respectively; and odds ratios for treatment success were 2.9, 1.9, and 2.1 [1].

acne vulgaris meta-analysis retinoid comparison

Systemic Absorption and Pharmacokinetic Profile: Clascoterone Topical vs. Systemic Antiandrogens

Clascoterone is designed as a 'soft drug' with minimal systemic absorption. In a Phase 2a PK study, topical application of clascoterone 1% cream (6 g BID) resulted in a mean maximum plasma concentration (Cmax) of 4.5 ± 2.9 ng/mL, and the compound was rapidly hydrolyzed to cortexolone in human plasma [1]. This contrasts sharply with oral antiandrogens like spironolactone and finasteride, which achieve systemic exposure levels associated with endocrine side effects (e.g., menstrual irregularities, decreased libido). Furthermore, clascoterone at concentrations up to 30 μM did not induce CYP 1A2, 2B6, or 3A4, and its IC50 for CYP inhibition was >40 μM, indicating a low potential for drug-drug interactions [2].

pharmacokinetics systemic absorption soft drug

In Vitro Skin Permeation and Stability: Methodological Considerations for Formulation Development

Clascoterone is unstable in physiological solutions and hydrolyzes to cortexolone at body temperature, which complicates accurate in vitro skin permeation testing (IVPT) [1]. A study comparing vertical static diffusion cells versus flow-through diffusion cells found that degradation of clascoterone was significantly minimized using the flow-through method with fractional sampling, enabling more reliable quantification of drug permeation [1]. An LC-MS/MS method with a lower limit of quantitation (LLOQ) of 0.5 ng/mL for both clascoterone and cortexolone was developed to support these analyses [1].

in vitro permeation skin permeation formulation stability

Clascoterone Application Scenarios: Leveraging Differential Evidence for Research and Procurement


Topical Antiandrogen Drug Discovery and Development

Clascoterone serves as a key reference standard for developing novel topical AR antagonists. Its 2- to 4-fold potency advantage over finasteride, flutamide, and progesterone in the hamster flank organ model [1] provides a quantifiable benchmark for assessing new chemical entities. Furthermore, its minimal systemic absorption (Cmax 4.5 ng/mL) [2] and rapid inactivation via hydrolysis make it an ideal 'soft drug' prototype for designing locally acting, safe dermatological therapies.

Preclinical Acne and Androgenetic Alopecia Research

For in vitro and in vivo studies of androgen-dependent skin disorders, clascoterone offers a topical AR antagonist with well-characterized activity. Its superior inhibition of inflammatory cytokine synthesis in human sebocytes compared to spironolactone [3] makes it a preferred tool for investigating acne pathogenesis and testing combination therapies. Its ongoing Phase 3 trials for androgenetic alopecia [4] further validate its utility in hair follicle biology research.

Formulation Development and Bioequivalence Studies

The instability of clascoterone in physiological media necessitates rigorous analytical method development. The validated flow-through IVPT method and LC-MS/MS protocol (LLOQ 0.5 ng/mL) [5] are critical for accurately assessing permeation from topical formulations. This methodological knowledge is essential for generic drug developers and contract research organizations (CROs) involved in bioequivalence testing or novel formulation optimization.

Clinical Trial Design and Comparator Selection

The established efficacy of clascoterone 1% cream (treatment success rates of 18.4-20.3% over 12 weeks) [6] and its non-inferiority to trifarotene and tazarotene in meta-analyses [7] provide a robust evidence base for selecting active comparators in future acne clinical trials. Its distinct mechanism of action (AR antagonism) also supports its use in combination studies with retinoids or antimicrobials, enabling exploration of synergistic therapeutic regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clascoterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.